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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037
Get Quote
. J

Executive Summary & Molecular Identity

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized

-keto ester intermediate primarily utilized in the synthesis of branched-chain fatty acid analogs,
fragrance compounds (e.g., dihydrojasmone derivatives), and heterocyclic building blocks.[1][2]

[3]

While often queried for its molecular weight—a critical parameter for stoichiometry in multi-step
synthesis—its true technical value lies in its production method. The synthesis of this molecule
serves as a quintessential case study in chemoselective alkylation, demonstrating the utility of
organocadmium reagents to differentiate between acid chlorides and esters.

Physicochemical Profile[1][5][6][7][8][9]
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Parameter Value Technical Note
) Average mass for
Molecular Weight 186.25 g/mol o ] ]
stoichiometric calculations.
Critical for HRMS identification
Monoisotopic Mass 186.1256 Da (

calc. 187.1334).

Molecular Formula

Degree of Unsaturation: 2 (1
Carbonyl, 1 Ester).

CAS Number 53663-32-4
Physical State Colorless to pale yellow oil
N ) Estimated based on
Boiling Point ~125-130 °C (at 12 mmHg)
homologous keto-esters.
Solubility Soluble in organic solvents ’

, Benzene; Insoluble in water.

Synthetic Architecture: The Organocadmium Route

The synthesis of Methyl 7-methyl-4-oxooctanoate is a classic problem in organic chemistry:

How do you alkylate an acid chloride in the presence of a remote ester group?

Using a standard Grignard reagent (

) would result in catastrophic over-alkylation, attacking both the acid chloride and the methyl
ester to form tertiary alcohols. To circumvent this, the Organocadmium pathway is employed.

Organocadmium reagents (

) are less nucleophilic than Grignards; they are reactive enough to acylate an acid chloride but

inert toward esters and ketones under controlled conditions.

Reaction Pathway Visualization
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Figure 1: The chemoselective synthesis pathway utilizing transmetallation from Magnesium to
Cadmium to preserve the ester functionality.[4]

Detailed Experimental Protocol

Safety Warning:Cadmium compounds are highly toxic and carcinogenic. All operations must be
performed in a high-efficiency fume hood with appropriate PPE.

Step 1: Preparation of Diisoamylcadmium

o Grignard Formation: React Isoamyl bromide (1-bromo-3-methylbutane) with Magnesium
turnings in anhydrous diethyl ether.

o Mechanism:[5] Oxidative addition of Mg into the C-Br bond.

o QC Check: The disappearance of Mg metal and maintenance of spontaneous reflux
indicates success.

o Transmetallation: Cool the Grignard solution (ice bath) and add anhydrous Cadmium
Chloride (

) in portions.

o Reaction:
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o Observation: The solution typically turns viscous and gray/dark. Replace ether with
anhydrous benzene (or toluene) and distill off ether to raise the reaction temperature if
necessary (classic protocol uses benzene reflux).

Step 2: Acylation

» Addition: To the refluxing solution of diisoamylcadmium, add

-carbomethoxypropionyl chloride (Methyl succinyl chloride) dropwise.

o Stoichiometry: Use a slight excess of the cadmium reagent (0.6-0.7 eq of
per 1 eq of acid chloride) to ensure complete consumption of the acid chloride.
e Quenching: Hydrolyze the mixture with dilute sulfuric acid and ice.

o Workup: Separate the organic layer, wash with water and sodium bicarbonate (to remove
unreacted acid), dry over

, and distill under reduced pressure.

Analytical Characterization

To validate the identity of Methyl 7-methyl-4-oxooctanoate, researchers should look for
specific spectral signatures that confirm the integrity of the ester, the ketone, and the branched
chain.

Nuclear Magnetic Resonance ( -NMR)

The molecule has a distinct "fingerprint” due to its symmetry-breaking functional groups.
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Mass Spectrometry (EI-MS)

In Electron Impact (EI) ionization, look for these fragmentation ions:

e m/z 186: Molecular lon (

). Often weak.

e m/z 155: Loss of methoxy group (

).

e m/z 115: Cleavage
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to the ketone (loss of isobutyl group).

e m/z 55/57: Isobutyl fragment ions.
e m/z 74: The McLafferty Rearrangement ion characteristic of methyl esters (

). This is a definitive confirmation of the methyl ester terminus.

Applications & Utility
Precursor to Heterocycles

1,4-dicarbonyl systems (like this

-keto ester) are prime substrates for the Paal-Knorr synthesis.

e Pyrroles: Reaction with primary amines yields N-substituted pyrrole-2-propanoates.

o Furans: Acid-catalyzed cyclodehydration yields substituted furans.

Fragrance & Flavor Chemistry

The structure of Methyl 7-methyl-4-oxooctanoate mimics the backbone of Dihydrojasmone
and related jasmonoids.

e Mechanism:[5] Intramolecular aldol condensation (after hydrolysis of the ester) can cyclize
the molecule to form cyclopentenone derivatives, which are valued for their floral and fruity
olfactory profiles.

Metabolic Probes

Branched-chain fatty acid esters are often used to probe

-oxidation pathways. The 7-methyl group blocks standard straight-chain metabolism, allowing
researchers to isolate specific enzymatic steps in lipid degradation studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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